molecular formula C15H15N B1315328 2,3,3-Trimethyl-3H-benzo[g]indole CAS No. 74470-85-2

2,3,3-Trimethyl-3H-benzo[g]indole

Cat. No.: B1315328
CAS No.: 74470-85-2
M. Wt: 209.29 g/mol
InChI Key: MNRRNPKQXGBGBH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethyl-3H-benzo[g]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3,3-trimethylindolenine with suitable reagents to form the desired indole derivative . The reaction conditions often include the use of solvents such as chloroform, toluene, or dichlorobenzene, and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethyl-3H-benzo[g]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,3-Trimethyl-3H-benzo[g]indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2,3,3-trimethylbenzo[g]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-10-15(2,3)13-9-8-11-6-4-5-7-12(11)14(13)16-10/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRRNPKQXGBGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C1(C)C)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512027
Record name 2,3,3-Trimethyl-3H-benzo[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-85-2
Record name 2,3,3-Trimethyl-3H-benzo[g]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main chemical transformation described in the research paper involving 2,3,3-Trimethyl-3H-benzo[g]indole?

A1: The research paper focuses on utilizing the Vilsmeier-Haack reaction to functionalize this compound. [] Specifically, the reaction forms benzo[g]indol-2-ylidene- malondialdehydes, which are then reacted with arylhydrazines to synthesize 3,3-dimethyl-2-(1-aryl-1H-pyrazol-4-yl)- 3H-benzo[g]indoles. [] This highlights the compound's utility as a building block for more complex structures containing the benzo[g]indole scaffold.

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